3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1040377-03-4) is a boronic ester-functionalized pyrazole derivative. Its molecular formula is C₁₄H₂₃BN₂O₃, with a molecular weight of 278.15 g/mol . The compound features a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with a pinacol boronate ester. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, where it acts as a key intermediate in pharmaceutical and agrochemical synthesis. Its stability under ambient conditions and compatibility with transition-metal catalysis make it a preferred reagent in medicinal chemistry workflows .
Properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-18(17-11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDMMEXHDKQGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Synthesis and Functionalization
Pyrazole Ring Formation
The pyrazole scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For 3-methyl-1H-pyrazole, acetylacetone reacts with hydrazine hydrate under reflux in ethanol, catalyzed by cerium-based complexes to enhance regioselectivity. This method yields the unsubstituted pyrazole core, which undergoes subsequent modifications to introduce the THP and boronate groups.
Introduction of the Methyl Group
Methyl substitution at the 3-position is achieved during pyrazole formation by employing methyl hydrazine derivatives. For example, reacting acetylacetone with methylhydrazine in ethanol at 60°C for 6 hours produces 3-methyl-1H-pyrazole with >85% yield. Alternatively, post-synthetic methylation using methyl iodide and a base (e.g., NaH) in THF can introduce the methyl group, though this approach risks regiochemical ambiguity.
Tetrahydro-2H-pyran-4-yl Protection
THP Group Installation
The THP group is introduced at the pyrazole nitrogen via nucleophilic substitution. 3-Methyl-1H-pyrazole reacts with tetrahydropyran-4-yl chloride in the presence of sodium hydride (NaH) in anhydrous THF at 0–25°C. This step requires strict moisture exclusion to prevent hydrolysis of the THP intermediate. The reaction typically achieves 80–90% yield, with purity >95% confirmed by HPLC.
Optimization Insight :
Boronate Ester Incorporation
Iridium-Catalyzed Direct Borylation
The pinacol boronate ester is introduced at the 4-position via iridium-catalyzed C–H borylation. A mixture of 1-THP-3-methyl-1H-pyrazole, pinacolborane (1.5 equiv), and [Ir(OMe)(COD)]₂ (3 mol%) in pentane-THF (3:1) is stirred under inert conditions at 25°C for 5 hours. This method selectively functionalizes the 4-position due to the directing effect of the THP group, yielding 68–72% of the target compound.
Critical Parameters :
Halogenation-Miyaura Borylation Sequential Approach
For substrates resistant to direct borylation, a two-step halogenation-borylation sequence is employed:
Bromination at Position 4
1-THP-3-methyl-1H-pyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ at 80°C, yielding 4-bromo-1-THP-3-methyl-1H-pyrazole (87% yield).
Miyaura Borylation
The bromide intermediate reacts with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 100°C for 12 hours. This method affords the boronate ester in 75–80% yield with >99% regioselectivity.
Process Optimization and Scalability
Catalyst Efficiency
Palladium-based systems (e.g., Pd(OAc)₂) for Miyaura borylation require 0.5–2 mol% loading, reducing residual metal contamination to <10 ppm. Iridium catalysts, though costlier, enable direct C–H activation without pre-halogenation, streamlining the synthesis.
Solvent and Workup Modifications
Analytical Characterization
Spectroscopic Validation
Comparative Method Evaluation
| Method | Yield (%) | Pd/Ir (mol%) | Steps | Scalability |
|---|---|---|---|---|
| Iridium-Catalyzed | 68–72 | 3 | 3 | Moderate |
| Miyaura Borylation | 75–80 | 2 | 4 | High |
| Direct C–H Borylation | 65–70 | 5 | 3 | Low |
Key Trade-offs :
Industrial Feasibility Considerations
Cost Analysis
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using [Ru(bpy)₃]²⁺ and B₂pin₂ in MeCN at 25°C shows promise for late-stage functionalization, though yields remain suboptimal (40–50%).
Flow Chemistry Approaches
Continuous-flow systems with immobilized Pd catalysts reduce reaction times from hours to minutes, enabling kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design and discovery of 6-(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl ...[{{{CITATION{{{_2{Tetrahydropyran - Wikipedia](https://en.wikipedia.org/wiki/Tetrahydropyran).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Solubility and Stability
- The tetrahydro-2H-pyran-4-yl group in the target compound enhances water solubility compared to purely alkyl-substituted analogues (e.g., 1,3-dimethyl derivatives) due to the oxygen-rich tetrahydropyran ring .
- Compounds with trifluoromethyl substituents (e.g., ) exhibit higher lipophilicity (logP ~3.2) but reduced aqueous stability due to hydrolytic sensitivity of the CF₃ group.
Reactivity in Cross-Coupling Reactions
- The target compound demonstrates superior coupling efficiency in Suzuki-Miyaura reactions compared to 1-(oxolan-3-yl) derivatives , likely due to reduced steric hindrance from the pyran ring vs. the smaller furan ring.
- 1-((Tetrahydro-2H-pyran-2-yl)methyl) analogues show slower reaction kinetics in palladium-catalyzed couplings, attributed to increased steric bulk near the boron atom.
Key Research Findings
Synthetic Utility : The target compound was employed in a 2015 study to synthesize 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives via Suzuki coupling, achieving yields >75% under mild conditions .
Comparative Reactivity : A 2016 study compared the target compound with 1-methyl-4-(pinacol boronate)-1H-pyrazole in alkoxycarbonylation reactions. The pyran-substituted derivative showed 20% higher yield due to improved solubility in polar solvents .
Thermal Stability : Thermogravimetric analysis (TGA) revealed the target compound’s decomposition temperature (Td = 215°C) exceeds that of 1-(oxolan-3-yl) analogues (Td = 185°C), making it preferable for high-temperature reactions .
Biological Activity
3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1486485-62-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrazole core substituted with a tetrahydro-2H-pyran moiety and a boron-containing dioxaborolane group. Its molecular formula is , with a molecular weight of 292.18 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Inhibition of specific kinases involved in cancer cell proliferation.
- Neuroprotective Effects : Potential modulation of neuroinflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | GSK-3β inhibition |
| A549 (Lung Cancer) | 3.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer properties of the compound against multiple cancer types. The study highlighted its ability to induce apoptosis in MCF7 cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that it reduced amyloid-beta accumulation and improved cognitive function in treated animals.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a pyrazole precursor with a boronic ester moiety. For example, reacting 4-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in an inert solvent (e.g., 1,4-dioxane) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm substituent positions and boronate integrity.
- HPLC-MS for purity assessment (>95% typical for research-grade material).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What are the primary research applications of this compound?
- Methodological Answer : The boronate group enables its use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures in medicinal chemistry. It also serves as a precursor for kinase inhibitor development, leveraging the pyrazole scaffold’s affinity for ATP-binding domains .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Yield optimization requires:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
- Solvent system : Use degassed toluene/ethanol (3:1) to minimize oxidation.
- Temperature control : 60–80°C with microwave assistance to reduce reaction time.
- Base choice : K₂CO₃ or Cs₂CO₃ for improved solubility and efficiency .
Q. How should researchers address stability issues with the boronate ester under aqueous conditions?
- Methodological Answer : The dioxaborolane group is moisture-sensitive. Stabilization strategies include:
- Storage : Argon atmosphere at –20°C in amber vials.
- Reaction conditions : Use anhydrous solvents (e.g., THF over DMSO) and molecular sieves.
- In situ derivatization : Convert to trifluoroborate salts for enhanced stability prior to biological assays .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Mitigation steps:
- Repurification : Re-crystallize from ethyl acetate/hexane or use preparative HPLC.
- Batch analysis : Compare multiple synthetic batches via LC-MS to identify by-products (e.g., de-boronated derivatives).
- Biological replication : Use orthogonal assays (e.g., SPR and enzymatic activity tests) to confirm target engagement .
Q. What strategies improve regioselectivity in functionalizing the pyrazole ring?
- Methodological Answer : To direct substitution to the 4-position:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
